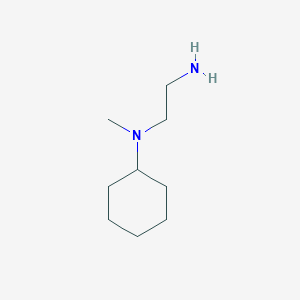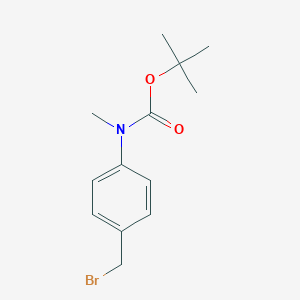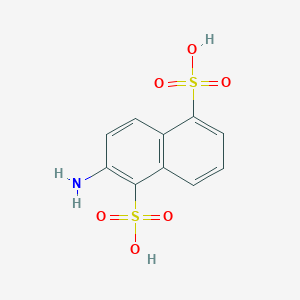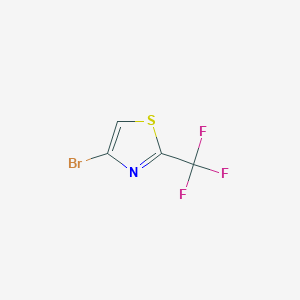
N-(2-aminoethyl)-N-methylcyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-aminoethyl)-N-methylcyclohexanamine, also known as NEMCH, is an organic compound with a wide range of applications in scientific research. It is a cyclic amine with a nitrogen atom in the center of the molecule, and it is a derivative of cyclohexanamine. NEMCH is a highly soluble compound that is used in a variety of laboratory experiments, and it has been studied for its potential therapeutic uses.
Aplicaciones Científicas De Investigación
Ambroxol in Respiratory Diseases
- Overview of Ambroxol's Efficacy and Safety : Ambroxol, chemically related to the compound of interest through its structure as a mucoactive agent, has been extensively reviewed for its use in treating acute and chronic respiratory diseases, especially in pediatric populations. The reviews highlight ambroxol's strong clinical outcomes across various ages, starting from as young as 1 month old, showcasing its significance as a secretolytic therapy in bronchopulmonary disorders characterized by abnormal mucus secretion and impaired mucus transport. This evidence suggests that ambroxol is both efficacious and well-tolerated in children, indicating a favorable benefit-risk profile that extends to the pediatric population with acute and chronic respiratory diseases (Kantar et al., 2020).
Antioxidant Properties of Aminoethylcysteine Ketimine Decarboxylated Dimer
- Antioxidant Activity Comparable to Vitamin E : A study on aminoethylcysteine ketimine decarboxylated dimer, a natural sulfur-containing compound found in human plasma, urine, mammalian brain, and various vegetables, reports its significant antioxidant properties. The compound exhibits the ability to interact with both reactive oxygen and nitrogen species, showcasing antioxidant activity on par with Vitamin E and superior to other hydrophilic antioxidants like trolox and N-acetylcysteine. This finding underscores the potential therapeutic applications of such compounds in mitigating oxidative stress and related disorders (Macone et al., 2011).
N-acetylcysteine in Psychiatry
- Therapeutic Evidence and Potential Mechanisms : N-acetylcysteine (NAC), while not the same, shares functional similarities with N-(2-aminoethyl)-N-methylcyclohexanamine in terms of modulating glutamatergic, neurotropic, and inflammatory pathways. Research into NAC has shown promising results in treating psychiatric disorders by targeting these pathways, offering insights into potential applications for compounds with similar mechanisms of action. NAC's benefits in the treatment of psychiatric disorders, including addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder, suggest a broader therapeutic potential for compounds affecting similar pathways (Dean et al., 2011).
Mecanismo De Acción
Target of Action
The primary target of N-(2-aminoethyl)-N-methylcyclohexanamine is Angiotensin-converting enzyme 2 (ACE2) . ACE2 is a key enzyme in the renin-angiotensin system (RAS), which plays a crucial role in regulating blood pressure and fluid balance .
Mode of Action
N-(2-aminoethyl)-N-methylcyclohexanamine interacts with its target, ACE2, by inhibiting its activity . This inhibition prevents the conversion of angiotensin II, a potent vasoconstrictor, into angiotensin-(1-7), a vasodilator . This results in an increase in vascular resistance and oxygen consumption .
Biochemical Pathways
The inhibition of ACE2 disrupts the balance of the RAS, leading to an increase in angiotensin II levels and a decrease in angiotensin-(1-7) levels . This imbalance can lead to myocyte hypertrophy and vascular smooth muscle cell proliferation .
Pharmacokinetics
Similar compounds are known to have good bioavailability and stability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further for a more accurate understanding.
Result of Action
The result of N-(2-aminoethyl)-N-methylcyclohexanamine’s action is an increase in blood pressure due to the increased vascular resistance caused by the inhibition of ACE2 . This can lead to hypertrophy of the heart muscle cells and proliferation of vascular smooth muscle cells .
Action Environment
The action of N-(2-aminoethyl)-N-methylcyclohexanamine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other substances, such as other medications or substances that can interact with ACE2, can also influence the compound’s action .
Propiedades
IUPAC Name |
N'-cyclohexyl-N'-methylethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-11(8-7-10)9-5-3-2-4-6-9/h9H,2-8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZNHTIBNDAHFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)C1CCCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-N-methylcyclohexanamine | |
CAS RN |
14256-69-0 |
Source


|
| Record name | N-(2-aminoethyl)-N-methylcyclohexanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














